![molecular formula C15H18Cl2N2S B3036085 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole CAS No. 338965-96-1](/img/structure/B3036085.png)
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole
Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole (DCBI) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor for various enzymes, as well as for its potential to be used as a therapeutic agent. DCBI has been found to possess a wide range of biochemical and physiological effects, and is also highly advantageous for laboratory experiments. In
Scientific Research Applications
Nucleophilic Properties and Reactions
Imidazole derivatives, including those similar to 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole, exhibit notable nucleophilic characteristics. For instance, 1,4,5-trisubstituted imidazole derivatives react with electrophilic reagents through their sulfur or nitrogen atoms, forming different adducts. This is demonstrated in the formation of 2-[(1H-imidazol-2-yl)sulfanyl]fumarates and 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides, established through reactions with dimethyl acetylenedicarboxylate and phenylisocyanate, respectively (Mlostoń et al., 2008).
Synthesis Techniques
Innovative synthesis methods have been developed for imidazole derivatives. One such method involves the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) as a recyclable catalyst, promoting the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions (Tavakoli et al., 2012).
Potential as Local Anesthetic Agents
Imidazole derivatives have been explored for their potential as local anesthetic agents. A study synthesized functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, revealing their local anesthetic effectiveness in comparison to lidocaine, with minimal toxicity observed (Ran et al., 2015).
Antimicrobial and Antifungal Activities
Research has shown that novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones exhibit significant biological activity against various standard strains, suggesting their potential in antimicrobial and antifungal applications (ANISETTI & Reddy, 2012).
properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1-propylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2S/c1-4-7-19-11(3)10(2)18-15(19)20-9-12-5-6-13(16)14(17)8-12/h5-6,8H,4,7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMSUXOIMVUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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